4-Chloro-2-fluoro-5-methoxyaniline
Overview
Description
4-Chloro-2-fluoro-5-methoxyaniline is a compound of interest due to its utility as an intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals. Its unique combination of halogen and methoxy groups contributes to its reactivity and usefulness in organic synthesis.
Synthesis Analysis
The synthesis of related compounds, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, involves multiple steps including treatment with dichloromethyl methyl ether, methyl Grignard, and ethyl trifluoroacetate, resulting in a total yield of 63.5% (Zhou Yu, 2002). This process highlights the complexity and the steps involved in synthesizing derivatives of 4-Chloro-2-fluoro-5-methoxyaniline.
Molecular Structure Analysis
Studies on related structures, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, utilize techniques such as 1H NMR and MS for structural confirmation, indicating the importance of these analytical methods in understanding the molecular structure of chloro-fluoro-methoxyanilines (Marijana Jukić et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 4-Chloro-2-fluoro-5-methoxyaniline derivatives is demonstrated in the synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinoxalinones, from 4-Chloro-2-fluoro-5-nitrobenzoic acid, showcasing the compound's versatility in heterocyclic oriented synthesis (HOS) (Soňa Křupková et al., 2013).
Physical Properties Analysis
The physical properties of chloro-fluoro-methoxyanilines, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. For example, the crystal and molecular structure determination of related compounds provides insights into their stability and reactivity (R. Betz, 2015).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-fluoro-5-methoxyaniline and its derivatives, including their reactivity towards different reagents and conditions, underpin their utility in organic synthesis. For instance, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showcases the compound's ability to undergo condensation reactions to form structures with potential antimicrobial activity (Divyaraj Puthran et al., 2019).
Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of Schiff base metal (II) complexes, which have shown promising antibacterial activity .
- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand was then used to synthesize Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .
- Results or Outcomes : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand against both Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .
- Scientific Field : Organic Synthesis
- Application Summary : “4-Chloro-5-fluoro-2-methoxyaniline” is a compound that can be used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, this compound might be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcomes can also vary greatly, but the goal is typically to produce a new compound with desired properties .
- Scientific Field : Organic Synthesis
- Application Summary : “4-Chloro-5-fluoro-2-methoxyaniline” is a compound that can be used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, this compound might be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcomes can also vary greatly, but the goal is typically to produce a new compound with desired properties .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDAHCMQUETEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238435 | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methoxyaniline | |
CAS RN |
91167-85-0 | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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